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Fumifungin

Cat. No.: B14110109
M. Wt: 431.6 g/mol
InChI Key: OOEOVXMORBPOKC-LNBSYBDWSA-N
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Description

Contextualizing Fungal Secondary Metabolites as Bioactive Agents

Fungi are prolific producers of secondary metabolites, which are compounds not essential for their primary growth and metabolism but often play crucial roles in their ecological interactions, such as defense mechanisms or competition. researchgate.net These metabolites exhibit remarkable structural diversity and potent biological activities, making them valuable subjects for natural product research and drug discovery efforts. researchgate.netresearchgate.net The study of fungal secondary metabolites has historically led to the discovery of groundbreaking therapeutic agents, including penicillin and cyclosporine. The ongoing challenge of antimicrobial resistance and the need for new therapeutic modalities underscore the importance of exploring the vast and largely untapped metabolic potential of fungi. researchgate.netresearchgate.net

Overview of Fumifungin's Significance in Scientific Discovery

This compound (B24797) is a chemical compound classified as a secondary metabolite produced by certain fungi, notably from the genus Aspergillus, including Aspergillus fumigatus. cymitquimica.comhuidacollection.com Its significance in scientific discovery stems from its identification as a new antifungal antibiotic. dntb.gov.uanih.gov The discovery of this compound contributed to the understanding of the chemical diversity produced by Aspergillus species and highlighted the potential of these fungi as sources of antifungal agents. huidacollection.com Research into this compound and similar compounds explores their potential biological activities, including antifungal and antibacterial properties. ontosight.ai These investigations suggest that this compound could have implications in the development of new drugs or therapeutic agents, particularly in addressing infectious diseases. ontosight.ai

This compound is characterized by a complex molecular structure that includes a 6-eicosenoic acid backbone along with acetyloxy, amino, and hydroxy groups. ontosight.ai Understanding this precise structure is vital for elucidating its mechanism of action and potential applications in life sciences and medicine. ontosight.ai

Scope and Research Trajectories for this compound Investigation

The research trajectories for this compound investigation are primarily focused on further characterizing its biological activities and exploring its potential applications. Studies are part of a broader effort to discover and characterize bioactive compounds from natural sources. ontosight.ai The antimicrobial properties of this compound make it a subject of interest for further investigation, especially in the context of combating antibiotic resistance. ontosight.ai

Recent research has also explored the distribution of this compound production across different fungal species. While previously reported from A. fumigatus and A. lentulus, this compound has also been detected in species from Aspergillus section Flavi, expanding the known producers of this compound. frontiersin.org This highlights the ongoing discovery of the chemical diversity within fungal genera and the potential for identifying new sources or analogs of this compound. frontiersin.org Advanced analytical techniques, such as mass spectrometry-based molecular networking, are being employed to explore the chemodiversity of fungal extracts and identify compounds like this compound and its potential analogs. researchgate.netfrontiersin.org This approach aids in the rapid identification of known compounds and can also suggest the presence of novel related metabolites. researchgate.netfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H41NO7 B14110109 Fumifungin

Properties

Molecular Formula

C22H41NO7

Molecular Weight

431.6 g/mol

IUPAC Name

(E,2S,3R,4R,5S)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid

InChI

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17?,18-,19-,20+,21+/m0/s1

InChI Key

OOEOVXMORBPOKC-LNBSYBDWSA-N

Isomeric SMILES

CCCCCCC(CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)OC(=O)C)O)O

Canonical SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

Origin of Product

United States

Historical Discovery and Isolation Methodologies of Fumifungin

Initial Isolation and Identification of Producing Fungal Strains

Fumifungin (B24797) was identified as a new antifungal antibiotic isolated from Aspergillus fumigatus Fresenius 1863. medchemexpress.comnih.gov The initial report detailing its isolation was published in 1987. medchemexpress.comnih.govcanterbury.ac.nz Aspergillus fumigatus is a well-known filamentous fungus, and its capacity to produce a range of secondary metabolites, including those with antimicrobial properties, has been extensively studied. canterbury.ac.nztandfonline.comnih.gov

Diversity of Microbial Sources and Geographic Origins of this compound Producers

While Aspergillus fumigatus was the initial identified source of this compound, further research has revealed a broader spectrum of producing organisms and diverse geographic origins. This compound has also been reported from Aspergillus lentulus. frontiersin.org More recently, species within Aspergillus section Flavi have been reported for the first time to produce this compound. frontiersin.org This includes species like Aspergillus pseudotamarii. researchgate.net

The geographic origins of this compound-producing strains are varied. For instance, a strain of A. fumigatus producing this compound was isolated from a Himalayan soil sample. scielo.brscielo.br Another study isolated Aspergillus fumigatus from a soil sample collected in Pantanal, Mato Grosso do Sul, Brazil, and investigated its secondary metabolites. scielo.brscielo.br The production of secondary metabolites by fungi can be influenced by the biotope from which they are isolated. scielo.brscielo.br

Here is a table summarizing some reported microbial sources and their geographic origins:

Microbial SourceGeographic OriginCitation
Aspergillus fumigatusNot specified (Initial) medchemexpress.comnih.gov
Aspergillus fumigatusHimalayan soil sample scielo.brscielo.br
Aspergillus fumigatusPantanal, MS, Brazil scielo.brscielo.br
Aspergillus lentulusNot specified frontiersin.org
Aspergillus section FlaviNot specified frontiersin.org
Aspergillus pseudotamariiNot specified researchgate.net

Advancements in Isolation and Purification Techniques for this compound

The isolation and purification of secondary metabolites from fungal cultures, including this compound, often involve a series of extraction and chromatographic techniques. Early methods for isolating secondary metabolites from fungi typically involved culturing the organism, followed by extraction of the culture broth and mycelia using organic solvents. scielo.brscielo.brrdd.edu.iq

Research has employed various techniques for the isolation and purification of fungal metabolites. For example, studies on Aspergillus fumigatus have utilized chromatographic purification of crude extracts, including techniques like silica (B1680970) gel flash chromatography and high-performance liquid chromatography (HPLC). scielo.br Another study highlighted the use of the Biotage Flash Chromatography System as a robust and reliable technique for purifying compounds from natural sources. scielo.br

Mass spectrometry-based techniques, such as LC-MS/MS analysis and Global Natural Product Social Molecular Networking (GNPS), have also been employed to explore the chemodiversity of fungal species and aid in the identification of compounds like this compound and its analogs. frontiersin.orgresearchgate.net These advanced techniques facilitate the rapid identification and dereplication of metabolites. frontiersin.org

The general process for obtaining secondary metabolites from fungal cultures can involve steps such as preparing a spore suspension, culturing the organism in a suitable medium, harvesting the mycelia, and extracting the metabolites using solvents like isopropanol:ethyl acetate (B1210297) with formic acid. frontiersin.orgscielo.brrdd.edu.iq Subsequent purification steps often involve chromatography. scielo.br

Here is a simplified overview of common isolation and purification steps mentioned in the research:

Fungal culturing in a suitable medium. frontiersin.orgscielo.brrdd.edu.iq

Extraction of secondary metabolites from culture broth or mycelia using organic solvents. frontiersin.orgscielo.brrdd.edu.iq

Chromatographic purification techniques (e.g., silica gel chromatography, HPLC, flash chromatography). scielo.brscielo.br

Analysis and identification using techniques like LC-MS/MS and molecular networking. frontiersin.orgresearchgate.net

The continuous development and application of advanced analytical and chromatographic techniques contribute to more efficient and effective isolation and purification of fungal metabolites like this compound. frontiersin.orgscielo.brresearchgate.net

Biosynthetic Pathways and Genetic Determinants of Fumifungin

Elucidation of Precursor Building Blocks in Fumifungin (B24797) Biosynthesis

The complex structure of this compound suggests its assembly from several precursor building blocks. While detailed studies specifically on this compound's precursors are less extensively documented compared to some other fungal metabolites, its structure indicates likely origins from fatty acid synthesis and amino acid metabolism. The presence of a 6-eicosenoic acid backbone points towards the involvement of fatty acid elongation pathways. The inclusion of an amino group and hydroxyl groups suggests the incorporation of modified amino acids or other nitrogen-containing precursors. The acetyloxy group implies an acetylation step during or after the main synthesis.

Research into the biosynthesis of other fungal secondary metabolites, particularly polyketides and nonribosomal peptides, provides a framework for understanding how such complex molecules are assembled from simpler units like acetyl-CoA, malonyl-CoA, and amino acids, often referred to as "building blocks" in biosynthetic contexts. nih.govbuchler-gmbh.comadvancionsciences.comresearchgate.net Although this compound is not explicitly classified as a polyketide or nonribosomal peptide in the provided search results, the presence of fatty acid-like and amino-derived moieties suggests a mixed biosynthetic origin, potentially involving elements of both pathways or related lipid biosynthesis routes.

Identification and Characterization of Biosynthetic Gene Clusters for this compound Production

The genes responsible for the biosynthesis of fungal secondary metabolites are often organized into biosynthetic gene clusters (BGCs). researchgate.netelifesciences.org These clusters typically contain genes encoding the core biosynthetic enzymes (such as polyketide synthases or nonribosomal peptide synthetases), tailoring enzymes that modify the core structure, regulatory proteins, and transporters. researchgate.net

While the provided search results mention biosynthetic gene clusters in Aspergillus fumigatus related to other compounds like fumagillin (B1674178) and fumiquinazolines, a specific gene cluster for this compound is not explicitly identified or characterized in detail within these results. elifesciences.orgnih.govnih.gov However, the production of this compound by Aspergillus fumigatus and A. lentulus suggests that the genetic information for its biosynthesis resides within the genomes of these species. researchgate.net Identifying the specific BGC for this compound would likely involve comparative genomics, gene knockout studies, and expression analysis under conditions known to induce this compound production. researchgate.netelifesciences.org The activation of silent gene clusters, often triggered by specific environmental conditions or interactions with other microorganisms, highlights the challenges and strategies involved in identifying BGCs for many fungal secondary metabolites. researchgate.netresearchgate.netelifesciences.org

Enzymatic Steps and Proposed Mechanistic Pathways in this compound Formation

The biosynthesis of this compound involves a series of enzymatic reactions to assemble the precursor building blocks and introduce the various functional groups (hydroxyls, amino, acetyloxy, and the double bond). Based on the structural features, the pathway likely involves enzymes typical of fatty acid synthesis or modification, as well as enzymes for amino group incorporation and functional group modifications.

While specific enzymatic steps for this compound are not detailed in the search results, general principles of fungal secondary metabolism apply. Enzymes involved could include fatty acid synthases or elongases to form the eicosenoic acid backbone, enzymes for hydroxylation at specific positions, an enzyme for incorporating the amino group, and an acetyltransferase for the acetyloxy modification. nih.gov The formation of the double bond at the 6th position would also involve specific desaturase activity.

Enzymatic reactions typically proceed through the formation of enzyme-substrate complexes and involve transition states with lower activation energy compared to uncatalyzed reactions. researchgate.net Mechanisms can involve various catalytic strategies, including acid-base catalysis, covalent catalysis, and metal ion catalysis. libretexts.org For complex molecules like this compound, the biosynthetic pathway would involve a coordinated series of reactions catalyzed by multiple enzymes, likely organized within the biosynthetic gene cluster. nih.gov

Strain Engineering and Fermentation Optimization for Enhanced this compound Yields in Research

Enhancing the production of secondary metabolites like this compound for research or potential applications often involves strain engineering and optimization of fermentation conditions. Strain engineering aims to modify the producing organism's genetic makeup to increase the flux through the biosynthetic pathway, reduce competing pathways, or improve tolerance to fermentation conditions. ginkgo.bionih.govfrontiersin.org Fermentation optimization involves adjusting parameters such as media composition, temperature, pH, aeration, and incubation time to maximize product yield. mdpi.com

While the search results discuss strain engineering and fermentation optimization in a general context for improving the production of various compounds, including enzymes and other secondary metabolites, specific examples directly related to enhancing this compound yield are not provided. ginkgo.bionih.govfrontiersin.orgmdpi.comtftak.eu However, the principles described in these general studies would be applicable to this compound production. Strategies could include overexpression of genes within the this compound BGC, knockout of genes involved in competing pathways, or metabolic engineering to increase the availability of precursor molecules. nih.govfrontiersin.org Fermentation optimization studies would involve systematically varying parameters to identify the optimal conditions for this compound accumulation by the producing fungal strain. mdpi.com

Data from strain engineering and fermentation optimization studies are often presented in tables showing the impact of different genetic modifications or fermentation parameters on the yield of the target compound. While no such specific data for this compound was found, a hypothetical example illustrating the type of data that might be generated is shown below:

Strain/ConditionThis compound Yield (mg/L)Notes
Wild-type strainXBaseline production
Engineered Strain AX + ΔX₁Overexpression of pathway gene 1
Engineered Strain BX + ΔX₂Optimization of carbon source
Engineered Strain C + Optimized FermentationX + ΔX₃Combined genetic and process improvement

Such studies are iterative, involving cycles of strain design, construction, testing, and optimization to achieve significant improvements in yield. ginkgo.bio

Compound Names and PubChem CIDs

Biological Activities and Efficacy Studies of Fumifungin in Non Clinical Models

Antifungal Spectrum and Potency against Pathogenic Fungi and Yeasts in In Vitro Assays

Fumifungin (B24797) has demonstrated antifungal activity in in vitro assays. It has been described as a new antifungal antibiotic from Aspergillus fumigatus. tandfonline.comzu.edu.pk While specific detailed data on the antifungal spectrum and minimum inhibitory concentrations (MICs) for this compound against a wide range of pathogenic fungi and yeasts were not extensively available in the search results, related research on other compounds from Aspergillus fumigatus and other antifungal agents provides context for typical in vitro antifungal evaluations. For instance, fusafungine, another antibiotic extracted from a Fusarium species, showed antifungal activity against most Candida albicans strains tested, with MICs below 32 mcg/ml. nih.gov Other studies on novel antifungal agents detail in vitro activity against various Aspergillus species and Candida species, often reporting MIC values to indicate potency. f2g.commdpi.comnih.govnih.govmdpi.com The assessment of antifungal activity typically involves determining the minimum concentration of a compound that inhibits visible fungal growth. mdpi.comnih.gov

Antibacterial Efficacy Against Microbial Strains

Antiparasitic or Antiprotozoal Activities of this compound

Information specifically detailing the antiparasitic or antiprotozoal activities of this compound was limited in the provided search results. However, the genus Aspergillus is known to produce a variety of secondary metabolites with diverse bioactivities, and some fungal compounds have shown antiparasitic or antiprotozoal properties. jmb.or.krresearchgate.netchemrxiv.orgnih.govmedscape.commdpi.com For example, fumagillin (B1674178), another compound from Aspergillus fumigatus, is noted for its antiparasitic activities. jmb.or.kr Research on other antifungal agents has also explored their potential antiparasitic effects, such as the activity of occidiofungin against Cryptosporidium parvum and novel metallocene-containing fluconazole (B54011) derivatives against parasitic nematodes and Trypanosoma cruzi. chemrxiv.orgnih.gov Studies on natural polycyclic endoperoxides from plants and fungi have also indicated antiprotozoal activity against organisms like Plasmodium. researchgate.net

Insecticidal or Nematicidal Bioactivities

This compound has been mentioned in the context of insecticidal activity of Aspergillus fumigatus metabolites. researchgate.netscience.gov Additionally, some compounds produced by Aspergillus fumigatus have demonstrated nematicidal properties. nih.govjmb.or.krscience.gov For instance, certain quinones isolated from A. fumigatus cultures have shown notable nematicidal activity against Pratylenchus penetrans and Bursaphelenchus xylophilus. nih.govjmb.or.kr Research efforts have explored fungal metabolites for their potential as agrochemicals, including nematicides. canterbury.ac.nz While direct studies on the insecticidal or nematicidal bioactivities of this compound itself were not prominently featured, its origin from a fungus known to produce such compounds suggests this as a potential area of investigation.

Other Biological Effects in Cellular or Organismal Models (Excluding Mammalian/Human)

Beyond antimicrobial and antiparasitic effects, research on metabolites from Aspergillus fumigatus and other fungi has explored various other biological activities in non-mammalian/human cellular or organismal models. This can include effects on plant pathogens, other fungi, or specific cellular processes in non-mammalian organisms used as model systems. nih.govjmb.or.krresearchgate.netnih.govinvivobiosystems.comembl.orgnih.gov For example, some fungal metabolites have shown activity against plant pathogens like Fusarium graminearum. nih.govjmb.or.kr Aspergillus fumigatus itself produces a wide array of secondary metabolites with diverse biological functions. nih.govjmb.or.kr Model organisms such as Caenorhabditis elegans and Drosophila melanogaster are widely used in biological research to study various cellular processes and the effects of bioactive compounds. nih.govinvivobiosystems.comembl.orgnih.gov While specific studies detailing this compound's effects in these or other non-mammalian/human models (beyond direct antimicrobial action) were not extensively found, the broad metabolic capabilities of its producing organism, Aspergillus fumigatus, suggest the potential for other biological activities.

Molecular and Cellular Mechanisms of Action of Fumifungin

Inhibition of Serine Palmitoyltransferase (SPT) and Related Lipid Metabolism Pathways

Fumifungin (B24797) is recognized as an inhibitor of serine palmitoyltransferase (SPT). researchgate.netmdpi.com SPT is a crucial enzyme that catalyzes the initial, rate-limiting step in the de novo synthesis of sphingolipids. researchgate.netuzh.chnih.govnih.gov Sphingolipids are integral components of eukaryotic cell membranes and play significant roles as signaling molecules involved in various cellular events, including growth, differentiation, and apoptosis. researchgate.netnih.govdb-thueringen.de

Inhibition of SPT by compounds like this compound disrupts sphingolipid biosynthesis, leading to altered cellular lipid profiles. researchgate.netnih.gov This disruption can have profound effects on cellular function and viability, particularly in organisms heavily reliant on sphingolipid homeostasis. researchgate.netdb-thueringen.denih.gov Studies on SPT inhibitors, including those structurally similar to sphingofungins and this compound, have highlighted their impact on ceramide synthesis, a key downstream product of the SPT-catalyzed reaction. researchgate.netmdpi.comnih.gov

Data regarding the inhibitory activity of this compound on SPT is often discussed in comparison to other known SPT inhibitors, such as myriocin (B1677593) and sphingofungins. researchgate.netnih.govdb-thueringen.denih.gov These comparisons help to understand the relative potency and specificity of this compound's action on this essential enzyme.

Impact on Fungal Cell Wall and Membrane Integrity

While the primary reported mechanism of action for this compound involves SPT inhibition and the subsequent disruption of sphingolipid metabolism, some sources also suggest its involvement in interfering with fungal cell wall synthesis. cymitquimica.com The fungal cell wall is a vital organelle responsible for maintaining cell integrity, providing structural support, and protecting the cell from environmental stresses, including osmotic changes. frontiersin.orgmdpi.comnih.govnih.gov It is a dynamic structure primarily composed of polysaccharides like glucans and chitin, along with glycoproteins. mdpi.comnih.govnih.govmdpi.com

Modulation of Essential Cellular Processes in Target Organisms

By inhibiting SPT and disrupting sphingolipid metabolism, this compound can modulate various essential cellular processes in target organisms, particularly fungi. Sphingolipids and their metabolites are involved in a wide array of cellular functions, including signal transduction pathways, membrane trafficking, and regulation of cell growth and division. nih.govdb-thueringen.denih.gov

The disruption of sphingolipid homeostasis by this compound can interfere with these vital processes, ultimately impacting the survival and proliferation of susceptible fungi. researchgate.netdb-thueringen.de Mycotoxins, including sphingofungins and fumonisins, are known to disrupt membrane functions by inhibiting sphingolipid biosynthesis, highlighting the importance of this pathway for fungal viability. db-thueringen.de The ability of this compound to alter cellular morphology and inhibit cellular processes has also been noted. core.ac.uk

Essential cellular processes are fundamental activities required for cell life, such as replication, transcription, translation, and signal transduction. imperial.ac.uknih.govrsc.orgnih.gov Interference with these processes, directly or indirectly, can have detrimental effects on the target organism.

Comparative Mechanistic Analysis with Structurally Related Natural Products

This compound shares structural similarities with other natural products, particularly sphingofungins and myriocin. researchgate.netnih.govnih.gov These compounds are also known inhibitors of serine palmitoyltransferase. researchgate.netnih.govdb-thueringen.denih.gov Comparative mechanistic analysis with these related compounds provides valuable insights into the structural features that contribute to SPT inhibition and the broader effects on sphingolipid metabolism.

Sphingofungins, like this compound, are produced by fungi and act as inhibitors of SPT. researchgate.netnih.govdb-thueringen.de Myriocin (also known as ISP-1) is another potent SPT inhibitor that has been extensively studied. researchgate.netnih.govdb-thueringen.denih.gov The inhibition mechanism of SPT by sphingofungins is considered comparable to that of myriocin, involving the formation of an aldimine with pyridoxal (B1214274) phosphate (B84403) (PLP) at the active site. db-thueringen.de

Studying the similarities and differences in the mechanisms of action between this compound, sphingofungins, and myriocin can help elucidate the structure-activity relationships for SPT inhibition and the subsequent downstream effects on fungal cells. researchgate.netnih.govdb-thueringen.denih.gov These comparisons are crucial for understanding the potential therapeutic applications of these compounds and for the rational design of new antifungal agents targeting sphingolipid metabolism. researchgate.netnih.govnih.gov

Structure Activity Relationship Sar Investigations of Fumifungin and Its Analogs

Methodologies for Investigating Structural Contributions to Bioactivity

There is no available information in the reviewed literature detailing the specific methodologies that have been employed to investigate the structural contributions of fumifungin (B24797) to its bioactivity. Standard SAR investigation techniques, such as high-throughput screening of a compound library followed by medicinal chemistry efforts to synthesize and test analogs, have not been documented for this compound.

Identification of Pharmacophoric Elements within the this compound Scaffold

The key structural features of this compound responsible for its antifungal activity, known as its pharmacophoric elements, have not been elucidated in the available scientific literature. Identifying these elements would typically involve comparing the structures and activities of various analogs and derivatives to pinpoint the essential moieties for biological function. Without such studies, the pharmacophore of this compound remains undefined.

Synthesis and Biological Evaluation of this compound Derivatives and Analogs for SAR

A critical component of any SAR investigation is the synthesis and subsequent biological evaluation of derivatives and analogs of the lead compound. However, searches of chemical and biological databases and the broader scientific literature did not yield studies focused on the systematic synthesis of this compound analogs for the purpose of elucidating its SAR. Consequently, there is no data available to populate a comparative analysis of the antifungal activities of such derivatives.

Computational and In Silico Approaches to SAR Predictions

Modern drug discovery often employs computational and in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, to predict the SAR of a compound. The application of these computational tools to this compound has not been reported in the accessible literature. Therefore, no predictive models or computational insights into the SAR of this compound are available.

Synthetic and Derivatization Approaches to Fumifungin

Strategies for the Total Synthesis of Fumifungin (B24797)

Total synthesis aims to construct complex molecules like this compound from simpler, readily available precursors through a series of controlled chemical reactions. The total synthesis of natural products, including those with complex structures and potential biological activities, is a significant area in organic chemistry sioc-journal.cn. It often involves the discovery and invention of new synthetic strategies and technologies scripps.edu.

While specific details on the total synthesis of this compound itself are not extensively detailed in the provided search results, related compounds and general strategies for complex natural product synthesis offer insights. For example, the total synthesis of (±)-fumimycin, an antibiotic agent, involved steps such as Dakin oxidation, radical fragmentation, 1,2-addition to a ketimine, Claisen rearrangement, and transition-metal-catalyzed olefin isomerization nih.gov. The synthesis of complex natural glycosides, which share structural complexity with some fungal metabolites, often involves strategic O-glycosylation reactions rsc.org. The field of total synthesis is driven by the challenge of constructing intricate molecular architectures found in nature scripps.edu.

Semisynthesis and Chemical Modification of this compound and its Precursors

Semisynthesis involves using a naturally occurring compound as a starting material and modifying it chemically to obtain the desired product or its analogs. Chemical modification refers to altering the chemical constitution or structure of molecules, often through covalent bonding of functional groups taylorandfrancis.comwikipedia.org. This can be done to improve properties like stability or to introduce new functionalities wikipedia.org.

This compound is produced by Aspergillus fumigatus lifesciencesite.comjmb.or.kr. Aspergillus fumigatus is known for producing a wide array of secondary metabolites, including this compound jmb.or.krfrontiersin.orgnih.gov. The fungus Aspergillus fumigatus has been reported to produce this compound lifesciencesite.com. Semisynthetic approaches have been explored for other related compounds produced by A. fumigatus, such as fumagillin (B1674178) analogs lifesciencesite.comresearchgate.net. For instance, many semisynthetic fumagillin analogues have been synthesized due to its reported activity as an angiogenesis inhibitor lifesciencesite.comresearchgate.net. Chemical modification can involve processes like alkylation or hydrogenation google.com.

Research on A. fumigatus also involves identifying precursors to various metabolites. For example, certain compounds have been proposed as precursors for fumiquinazolines jmb.or.krnih.gov. These precursors were assumed to be derived from amino acids like tryptophan, anthranilic acid, and alanine (B10760859) jmb.or.krnih.gov.

Chemoenzymatic Synthesis of this compound and its Analogs

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations nih.govwikipedia.org. This approach is particularly useful for synthesizing complex molecules with multiple stereocenters, as enzymes can catalyze reactions with high stereoselectivity nih.gov. Utilizing natural or modified enzymes for organic synthesis is termed chemoenzymatic synthesis wikipedia.org.

While direct information on the chemoenzymatic synthesis of this compound is not available in the search results, the approach has been successfully applied to the synthesis of other complex natural products and their analogs. Examples include the chemoenzymatic synthesis of cepafungin I and its analogs, where a series of analogs were synthesized to study proteasome inhibition researchgate.net. Another application is the modular chemoenzymatic synthesis of fusicoccane diterpenoids nih.gov. Chemoenzymatic methods can be used to convert amides into enantiomerically enriched alcohols nih.gov. The approach can involve combining enzyme-catalyzed synthesis with chemical synthesis steps nih.gov. Enzymes can catalyze novel transformations that might be difficult using classical synthetic methods wikipedia.org.

Chemoenzymatic synthesis offers advantages such as functioning under mild conditions and the potential for using immobilized enzymes for improved stability and reusability wikipedia.org.

Development of Novel Synthetic Routes for Research Applications

The development of novel synthetic routes is a continuous effort in organic chemistry, driven by the need for more efficient, selective, and sustainable methods to access target molecules and their derivatives tsukuba.ac.jpmdpi.com. Novel synthetic routes are crucial for studying naturally occurring materials that may be available only in trace quantities and for investigating analogs not found in nature tsukuba.ac.jp.

Research applications often require access to a variety of analogs to explore structure-activity relationships and potential biological activities scripps.edu. Novel synthetic methodologies can involve discovering new transformations or designing efficient catalytic systems ijrpr.com. For instance, novel synthetic pathways have been developed for benzofuran-pyridine spirans, which are considered analogs of the antifungal drug griseofulvin (B1672149) researchgate.net. Continuous flow chemistry represents a novel technology being applied to the synthesis of various compounds, offering advantages in terms of safety, efficiency, and scalability mdpi.com.

The exploration of novel fungal metabolites and their synthesis is critical for discovering potential therapeutic agents researchgate.net. Data-driven techniques, such as molecular networking analysis of mass spectrometry data, can aid in identifying new metabolites and putative analogs, guiding synthetic efforts researchgate.netfrontiersin.org. This approach has revealed previously undescribed mycotoxins, including this compound, in species where they were not previously reported frontiersin.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16133121
Fumimycin53488454
Fumagillin5281073
Griseofulvin3485
Cepafungin I6436415
Tenuazonic acid16205526
Gliotoxin455850
Verruculogen398602
Fumitremorgin C161925
Sphingofungin B6436416
Sphingofungin C6436417
Sphingofungin D6436418
Fumiquinazoline A119157
Fumiquinazoline B119158
Fumiquinazoline C119159
Fumiquinazoline D119160
Fumiquinazoline E119161
Fumiquinazoline F119162
Fumiquinazoline G119163
Fumiquinazoline J119164
Fumiquinazoline K119165
Synerazol6436141
Fiscalin B10138551
Glyantrypine10138550
Tryptophan6305
Anthranilic acid228
Alanine5950

Data Table Example (Illustrative, based on potential synthesis data if available)

While specific yield and condition data for this compound synthesis steps were not found in the provided snippets, a data table for synthetic steps might look like this:

Synthetic StepReactantsConditionsProductYield (%)Reference
Step 1Precursor A, BReagent X, Solvent Y, Temp ZIntermediate 1XX[X]
Step 2Intermediate 1Reagent W, Solvent V, Temp UIntermediate 2YY[Y]
Step 3Intermediate 2Reagent P, Solvent Q, Temp RThis compoundZZ[Z]

Interactive Data Table (Conceptual - requires a suitable environment to render)

Advanced Analytical Methodologies for Fumifungin Characterization and Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental techniques for the separation and quantification of fumifungin (B24797) in complex matrices, such as fungal extracts. These chromatographic methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

HPLC has been utilized in the chromatographic purification of extracts from Aspergillus fumigatus to furnish diketopiperazines, a class of compounds that includes this compound. scielo.br The application of HPLC-DAD (Diode Array Detection) and HPLC-DAD-MS/MS (Mass Spectrometry-Mass Spectrometry) has been described for the analysis of extracts, with identity verification achieved by comparing results to authentic standards based on retention time, retention index, UV spectra, and mass spectra. researchgate.net

UHPLC, offering enhanced resolution, sensitivity, and speed compared to conventional HPLC, is often coupled with mass spectrometry for comprehensive analysis of fungal secondary metabolites, including this compound. researchgate.netnih.gov For instance, UHPLC-DAD-QTOFMS (Quadrupole Time-of-Flight Mass Spectrometry) has been employed for the analysis of Aspergillus species extracts, allowing for the separation and detection of various secondary metabolites. nih.gov A specific UHPLC system equipped with a Poroshell 120 Phenyl Hexyl column and a linear reversed-phase gradient has been used for the chromatographic separation of fungal extracts prior to mass spectrometric analysis. chemrxiv.org

These chromatographic techniques are crucial for isolating this compound from biological samples and for its subsequent quantification, often in conjunction with spectroscopic or spectrometric detectors.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and profiling of this compound and its analogs. MS provides information about the mass-to-charge ratio of molecules and their fragments, which is critical for determining elemental composition and structural features. currenta.denih.gov

Electrospray ionization (ESI) is a commonly used ionization technique for this compound analysis, often coupled with high-resolution MS instruments like Q-ToF mass spectrometers. currenta.de High-resolution MS allows for the accurate determination of molecular weight and elemental formulas. currenta.denih.gov

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the fragmentation pattern of the molecule. currenta.denih.govrfi.ac.uksynchrotron-soleil.fr MS/MS is particularly useful for confirming the identity of compounds by comparing their fragmentation spectra to those of authentic standards or spectral libraries. researchgate.netnih.gov For example, the identity of this compound has been verified by comparing its MS/MS spectra to library spectra. researchgate.netresearchgate.net

MS and MS/MS have been widely applied in the study of Aspergillus species to identify and profile secondary metabolites, including this compound and sphingofungins. tandfonline.com These techniques have revealed variations in metabolite profiles among different Aspergillus species, highlighting the importance of comprehensive analytical approaches for chemotaxonomy. The combination of high-resolution MS and MS/MS is also valuable for analyzing complex substance mixtures and obtaining structural information about components present in small amounts. currenta.de

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation and confirmation of organic compounds, including this compound. NMR provides information about the chemical environment and connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. labmanager.comlibretexts.org

Detailed analyses of 1H and 13C NMR spectra, including 2D NMR techniques such as COSY, HMQC, and HMBC, are crucial for determining the planar structure of compounds like this compound. scielo.brscielo.br Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about the spatial arrangement of atoms, aiding in the determination of relative stereochemistry. scielo.brscielo.br

NMR spectroscopy, often used in conjunction with mass spectrometry, is essential for the definitive identification and structural confirmation of natural products. currenta.deoutsourcedpharma.comcanterbury.ac.nz While MS provides molecular weight and fragmentation information, NMR offers detailed insights into the molecular skeleton and functional groups. currenta.de

Research on diketopiperazines from Aspergillus fumigatus has extensively utilized NMR spectroscopy to determine their structures, including the identification of amino acid moieties present in these compounds. scielo.br

Molecular Networking for Discovery and Analysis of this compound Analogs

Molecular Networking is a computational approach that organizes and visualizes complex mass spectrometry data, particularly MS/MS fragmentation patterns, to reveal relationships between structurally similar molecules. researchgate.netfrontiersin.org This technique is a powerful tool for the discovery of novel compounds and the analysis of analogs of known metabolites, such as this compound. researchgate.netfrontiersin.orgnih.gov

The underlying principle of molecular networking is that structurally related molecules tend to produce similar MS/MS fragmentation patterns, causing them to cluster together in a network visualization. frontiersin.org Platforms like the Global Natural Products Social (GNPS) have made molecular networking accessible to the scientific community, enabling dereplication against large spectral libraries and the identification of known compounds and their analogs. researchgate.netchemrxiv.orgfrontiersin.org

Molecular networking has been successfully applied to explore the chemodiversity of Aspergillus species, leading to the identification of a cluster representing analogs of this compound. researchgate.netfrontiersin.org This approach has facilitated the putative identification of several this compound analogs, such as sphingofungin B, C, and D, based on their elemental composition and similarities in fragmentation patterns. researchgate.net Molecular networking, especially when combined with UHPLC-DAD-QTOFMS, is a valuable strategy for large-scale chemotaxonomic analysis and the discovery of previously unrecognized metabolites in fungal extracts. nih.gov

Spectroscopic and Spectrometric Techniques for Quantitative Determination

Various spectroscopic and spectrometric techniques are employed for the quantitative determination of this compound. These methods measure the interaction of electromagnetic radiation with the analyte to determine its concentration.

UV-Visible (UV-Vis) spectroscopy measures the absorbance of light in the ultraviolet and visible regions of the spectrum. labmanager.comslideshare.net This technique is useful for quantifying compounds that absorb light in this range and is known for its speed, simplicity, and cost-effectiveness. labmanager.com UV profiles can also be used for the identification of compounds by comparing them to library databases. canterbury.ac.nz

While the search results specifically mention the use of UV-Vis for the quantification of other compounds like fumagillin (B1674178) nih.gov and APIs in pharmaceuticals labmanager.com, its applicability to this compound would depend on this compound's chromophoric properties.

Other spectrometric techniques, such as those coupled with chromatography (e.g., HPLC-MS), can also be used for quantitative analysis by measuring the intensity of specific ions corresponding to this compound. researchgate.net LC-MS quantification of significantly produced analytes has been reported in studies involving fungal pathogens. researchgate.net

The choice of quantitative technique depends on factors such as the matrix complexity, the required sensitivity, and the availability of instrumentation and standards.

Ecological Roles and Environmental Distribution of Fumifungin and Its Producers

Role of Aspergillus fumigatus and Related Fungi in Ecosystems

Aspergillus fumigatus is a ubiquitous saprophytic filamentous fungus that plays a significant ecological role as a decomposer, contributing to the recycling of carbon and nitrogen sources in various environments mdpi.comjmb.or.krwikipedia.org. This mold is commonly found in soil and decaying organic matter, such as compost heaps wikipedia.org. Its ability to thrive in diverse habitats is attributed to its metabolic diversity, broad stress and thermal tolerances, and the efficient dispersal of its conidia mdpi.comjmb.or.kr.

While A. fumigatus is well-known as an opportunistic pathogen, its primary ecological niche is in the environment mdpi.comwikipedia.org. In these natural settings, A. fumigatus and related fungi produce a variety of secondary metabolites, including mycotoxins like fumifungin (B24797) mdpi.comnih.gov. These metabolites can play diverse ecological roles, such as aiding in adaptation to different environmental conditions and improving competitiveness against other microbes mdpi.comnih.gov.

Other Aspergillus species, including those in sections Flavi, Nigri, and Terrei, also inhabit various environments, with soil being a primary reservoir for many toxin-producing species mdpi.com. The stability and diversity of Aspergillus populations in soil and on plants are influenced by both biotic and abiotic factors mdpi.com.

Environmental Factors Influencing this compound Production in Natural Habitats

The production of secondary metabolites, including this compound, by Aspergillus species is influenced by various environmental factors frontiersin.orgu-szeged.huresearchgate.net. While the specific environmental triggers for this compound production are not as extensively documented as for some other mycotoxins like aflatoxins, research on Aspergillus in general provides insights.

Factors such as temperature, water activity (aw), pH, light, and substrate type can significantly affect fungal growth and mycotoxin production u-szeged.humdpi.comajol.info. For instance, studies on Aspergillus flavus have shown optimal conditions for aflatoxin production within specific ranges of temperature and water activity u-szeged.hu. High relative humidity and temperatures between 30°C and 35°C have been found to be favorable for the growth of several Aspergillus species ajol.info.

The presence of toxic compounds in contaminated sites may also affect environmental microscopic fungi and potentially lead to changes in their physiology, including the production of secondary metabolites frontiersin.org. While the direct link to this compound is not explicitly stated in all contexts, it highlights how environmental stressors can influence fungal metabolite profiles.

Sensing and responding to environmental cues are critical to the lifestyle of filamentous fungi, and many environmental signals that regulate secondary metabolite production in Aspergillus species, including temperature, pH, and carbon or nitrogen sources, also trigger developmental processes mdpi.com.

Biogeographical Distribution of this compound-Producing Microorganisms

Aspergillus fumigatus, a primary producer of this compound, has a ubiquitous worldwide distribution mdpi.comwikipedia.org. It is commonly detected in air and soil samples across various climates and environments mdpi.comwikipedia.org. Despite its widespread occurrence, A. fumigatus can display low genetic variation and a lack of population genetic differentiation on a global scale wikipedia.org.

This compound was initially isolated from a strain of A. fumigatus obtained from a Himalayan soil sample scielo.br. While A. fumigatus is the most well-known producer, recent studies have also reported the presence of this compound in species from Aspergillus section Flavi, specifically Aspergillus lentulus and other understudied species within this section sci-hub.sefrontiersin.org. This suggests that the production of this compound may not be limited solely to A. fumigatus and its closely related species within section Fumigati.

The biogeographical distribution of fungi in general is influenced by environmental factors, host presence (for symbiotic fungi), and historical contingencies such as origin and dispersal frontiersin.orgnih.gov. While broad patterns of fungal diversity have been observed, with higher diversity often noted in tropical regions, the specific biogeography of this compound-producing microorganisms beyond the general distribution of A. fumigatus requires further detailed investigation frontiersin.org. Studies on the distribution of other Aspergillus sections have shown that dominant species can vary depending on the soil environment and landscape researchgate.net.

Ecological Interactions Mediated by this compound in Microbial Communities

This compound is known to possess antifungal activities . This suggests a potential role in mediating ecological interactions within microbial communities. Secondary metabolites produced by fungi can improve their competitiveness against other microbes mdpi.comnih.gov.

While specific studies detailing the role of this compound in direct microbial interactions in natural environments are limited in the provided context, the antifungal properties of this compound imply it could be involved in antagonistic interactions with other fungi or microorganisms in the soil or decaying organic matter where A. fumigatus resides.

Research into microbial interactions involving Aspergillus fumigatus has shown complex relationships, including antagonistic interactions with bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus mdpi.com. These interactions can influence fungal growth and development mdpi.com. Coculturing A. fumigatus with other microorganisms has also been shown to stimulate the production of unique bioactive compounds, suggesting that microbial interactions can influence the metabolic profiles of fungi jmb.or.krnih.gov.

The production of antifungal compounds like this compound could provide a competitive advantage to A. fumigatus in its natural environment, allowing it to colonize substrates and outcompete other fungi or bacteria for resources. Further research is needed to fully elucidate the specific ecological interactions mediated by this compound in complex environmental microbial communities.

Current Research Challenges and Future Directions for Fumifungin Studies

Unlocking Cryptic Biosynthetic Pathways and Metabolite Diversity

Understanding the complete biosynthetic pathway of fumifungin (B24797) remains a significant challenge. Fungal specialized metabolites, including this compound, are often encoded by biosynthetic gene clusters (BGCs) that may not be expressed under standard laboratory conditions, a phenomenon referred to as "silent" or "cryptic" gene clusters. researchgate.netresearchgate.net Limited resources exist for directly linking abiotic stimuli to the production of these metabolites. researchgate.netresearchgate.net

Research has identified the BGC responsible for the biosynthesis of sphingofungins B, C, and D in Aspergillus fumigatus. researchgate.net In vitro analyses suggest that sphingofungin biosynthesis begins with the condensation of a C18 polyketide and aminomalonate. researchgate.net Studies on sphingofungin E and F from Paecilomyces variotii indicate the use of different aminomalonate derivatives as substrates for these variants, highlighting potential diversity within the sphingofungin family. researchgate.net

Unlocking these cryptic pathways and fully characterizing the structural diversity of this compound and related analogues requires advanced techniques. Mass spectrometry-based metabolomics, particularly with advancements like Feature-Based Molecular Networking and Metadata-Based Molecular Networks (MBMN), is crucial for interpreting complex datasets and annotating metabolites. researchgate.netresearchgate.net However, these methods can still result in networks with numerous singletons, complicating interpretation. researchgate.net MBMN, by creating networks based on selected metadata, offers a data-driven approach to characterize metabolite production triggered by different exogenous compounds. researchgate.netresearchgate.net

Exploration of Novel Biological Targets beyond SPT Inhibition

While this compound is recognized as an SPT inhibitor, the exploration of potential biological targets beyond this primary mechanism is an important area for future research. Sphingolipid inhibitors, including sphingofungins, are considered potential candidates for therapeutic development due to their ability to alter sphingolipid homeostasis, which is implicated in various diseases. db-thueringen.deresearchgate.net

However, some studies on related compounds like myriocin (B1677593), also an SPT inhibitor, suggest that their therapeutic effects might extend beyond sphingolipids, implying potential off-target effects or interactions with other biological pathways. researchgate.net Investigating these possibilities for this compound could reveal novel mechanisms of action or additional therapeutic applications. This requires comprehensive biological profiling and target deconvolution studies.

Development of Advanced Fermentation and Production Technologies

Efficient and scalable production of this compound is essential for further research and potential applications. Fungal fermentation is a key method for producing bioactive compounds. google.comnih.govpatsnap.comwur.nl However, optimizing fermentation processes for specialized metabolites like this compound, which may not be produced under standard conditions, presents challenges. researchgate.netresearchgate.net

Advanced fermentation technologies, including submerged fermentation (SmF) and solid-state fermentation (SSF), are being explored for enhancing the production of fungal metabolites. researchgate.net For example, SSF with lignocellulosic biomass has shown significant increases in the yield of other antibacterial compounds from Aspergillus fumigatus. researchgate.net Applying and optimizing such technologies for this compound production could lead to higher yields and more cost-effective processes. Strain improvement, morphology control, substrate choice, and downstream separation processes are all critical aspects of optimizing industrial-scale microbial fermentation. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

A comprehensive understanding of this compound biosynthesis, regulation, and biological effects requires the integration of multi-omics data. Multi-omics approaches combine data from various platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems. nih.govnih.govfrontlinegenomics.comfrontiersin.org

Integrating genomics data to identify and characterize the complete this compound BGC, transcriptomics to understand gene expression patterns under different conditions, proteomics to study the enzymes involved in biosynthesis and potential targets, and metabolomics to profile this compound and related metabolites can provide a systems-level understanding. nih.govnih.govfrontlinegenomics.com This integrated approach can help in identifying regulatory elements controlling this compound production, discovering novel enzymes or pathways, and elucidating its full spectrum of biological interactions. nih.govfrontiersin.org Challenges in multi-omics integration include the need for robust data analysis strategies and tools to handle complex datasets. nih.govuv.es

Potential for Non-Therapeutic Applications in Agriculture or Industrial Biotechnology

Beyond its potential therapeutic uses as an SPT inhibitor, this compound may have applications in agriculture or industrial biotechnology. Fungi are a rich source of bioactive compounds with potential uses as agrochemicals and industrial chemicals. researchgate.netpatsnap.comresearchgate.netnih.gov

In agriculture, fungal metabolites are being explored as potential biopesticides and for improving crop yields. patsnap.comnih.govlongdom.org Given that this compound is produced by Aspergillus fumigatus, an environmental fungus, investigating its effects on plant pathogens or its role in plant-microbe interactions could reveal applications as a natural fungicide or a plant growth modulator. nih.govnih.gov

In industrial biotechnology, fungi are utilized for producing enzymes, biofuels, organic acids, and other valuable compounds. patsnap.comlongdom.orgmdpi.comfrontiersin.org The unique chemical structure of this compound, particularly its sphingoid base-like backbone, might lend itself to applications in material science or as a building block for synthesizing novel compounds. researchgate.netfrontiersin.org Exploring its stability, activity under various environmental conditions, and potential for modification could uncover uses in areas like bioremediation or as additives in industrial processes. longdom.orgmdpi.com

Q & A

Q. What analytical methods are recommended for detecting Fumifungin given its lack of UV absorption?

this compound lacks distinct UV chromophores, rendering traditional LC-DAD methods ineffective. Instead, high-resolution mass spectrometry (HRMS) coupled with molecular networking is critical. Use fragmentation patterns (MS/MS) and spectral libraries for identification, as demonstrated in comparative studies of Aspergillus section Flavi strains . Include isotopic pattern matching and retention time alignment with authenticated standards to reduce false positives.

Q. Which fungal species beyond Aspergillus fumigatus are confirmed producers of this compound?

Recent mass spectrometry-driven studies identified this compound in A. lentulus and species within the Kitamyces series of section Flavi. Cross-validate findings using genome mining for biosynthetic gene clusters (BGCs) and OSMAC (One Strain Many Compounds) cultivation to induce metabolite expression . Note that BGCs for this compound in section Flavi remain unannotated, highlighting gaps in genomic-chemical correlations .

Q. How can researchers differentiate this compound from structurally related analogs like Sphingofungins?

Leverage MS/MS fragmentation patterns and molecular networking to distinguish this compound from Sphingofungins (B, C, D). Key differences include:

  • This compound : Two cyclic structures with hydroxyl, amino, and carboxyl groups.
  • Sphingofungins : Extended carbon chains with additional functional groups.
    Comparative analysis of m/z values (e.g., this compound at m/z 483.3 vs. Sphingofungin C at m/z 529.4) and intensity profiles in HRMS data is essential .

Advanced Research Questions

Q. How should experimental designs address contradictions between phylogenetic classifications and metabolite production in Aspergillus species?

Example: this compound production in Kitamyces (section Flavi) contradicts prior reports limited to A. fumigatus. To resolve this:

  • Use multi-omics integration : Correlate LC-HRMS metabolite profiles with phylogenetic trees based on housekeeping genes (e.g., β-tubulin).
  • Apply statistical validation (e.g., PCA of metabolite abundance across strains) to confirm chemotaxonomic patterns .
  • Discuss discrepancies in the context of horizontal gene transfer or silent BGC activation .

Q. What methodological strategies improve the reproducibility of this compound isolation and characterization?

  • Document extraction protocols rigorously : Include solvent systems, fermentation media, and incubation conditions.
  • Share raw HRMS data in public repositories (e.g., GNPS) to enable spectral matching.
  • Follow Beilstein Journal guidelines : Provide full experimental details in supplementary materials, with cross-referenced figures and tables .

Q. How can researchers validate the antifungal mechanisms of this compound while mitigating biases from co-produced metabolites?

  • Employ bioassay-guided fractionation coupled with HRMS to isolate this compound from crude extracts.
  • Use gene knockout strains (e.g., Δfumi mutants) to confirm bioactivity.
  • Address confounding factors via controls (e.g., heat-inactivated extracts) and dose-response assays .

Q. What statistical approaches are suitable for analyzing contradictions in this compound abundance data across studies?

  • Apply ANOVA to assess variability in metabolite abundance under different growth conditions.
  • Use Spearman’s correlation to evaluate relationships between gene expression and this compound production.
  • Report effect sizes and confidence intervals to contextualize biological significance .

Methodological Pitfalls and Solutions

Q. How to handle the absence of this compound standards for quantification?

  • Use surrogate standards with similar ionization efficiency (e.g., Sphingofungin C).
  • Apply semi-quantitative HRMS based on ion intensity ratios relative to internal controls .
  • Collaborate with synthetic chemistry groups to develop authentic standards.

Q. Why might this compound be overlooked in untargeted metabolomics workflows, and how to prevent this?

  • Limitation : Low abundance and lack of UV/fluorescence signals.
  • Solution : Prioritize ion mobility-MS for enhanced separation and molecular networking to cluster analogous metabolites .

Data Reporting Standards

  • Structural elucidation : Provide 1D/2D NMR, HRMS, and IR data in supplementary materials. Cross-validate with computational tools (e.g., CFM-ID) .
  • Reproducibility : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

For further guidance on research question formulation, refer to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.